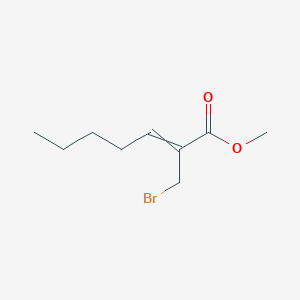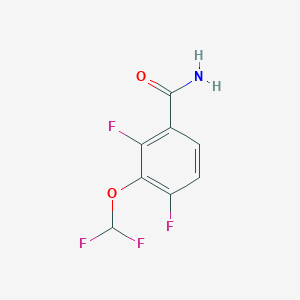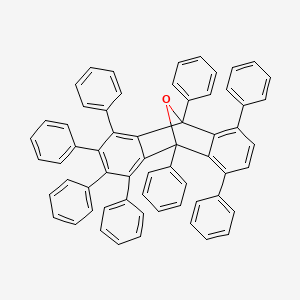![molecular formula C27H48O4SSi B14181313 1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one CAS No. 923294-16-0](/img/structure/B14181313.png)
1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one is a complex organic compound that combines phenyl, triethoxysilyl, and sulfanyl groups. This compound is notable for its unique structure, which allows it to participate in various chemical reactions and applications, particularly in the fields of material science and surface chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one typically involves multiple steps. One common method includes the reaction of a phenyl-substituted dodecanone with a triethoxysilylpropyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification steps such as distillation or chromatography are often necessary to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Silane derivatives with various functional groups.
科学的研究の応用
1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism by which 1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one exerts its effects is primarily through its ability to form covalent bonds with other molecules. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and the creation of self-assembled monolayers. The phenyl and sulfanyl groups contribute to the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but contains a urea group instead of a phenyl group.
3-(Triethoxysilyl)propylamine: Contains an amine group instead of a sulfanyl group.
1-[3-(Trimethoxysilyl)propyl]-1H-imidazole: Contains an imidazole ring instead of a phenyl group.
Uniqueness
1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one is unique due to its combination of phenyl, triethoxysilyl, and sulfanyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and chemical resistance.
特性
CAS番号 |
923294-16-0 |
|---|---|
分子式 |
C27H48O4SSi |
分子量 |
496.8 g/mol |
IUPAC名 |
1-phenyl-2-(3-triethoxysilylpropylsulfanyl)dodecan-1-one |
InChI |
InChI=1S/C27H48O4SSi/c1-5-9-10-11-12-13-14-18-22-26(27(28)25-20-16-15-17-21-25)32-23-19-24-33(29-6-2,30-7-3)31-8-4/h15-17,20-21,26H,5-14,18-19,22-24H2,1-4H3 |
InChIキー |
TZXPQLFSFKTUGK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C(=O)C1=CC=CC=C1)SCCC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)

![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)


![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)


![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)

![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
